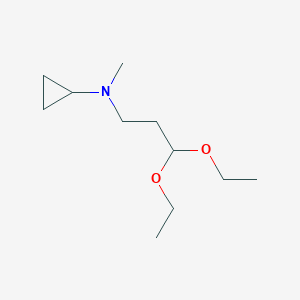
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine
Overview
Description
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine is a useful research compound. Its molecular formula is C11H23NO2 and its molecular weight is 201.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine is a chemical compound with potential applications in biological research and pharmaceuticals. Its unique structure, characterized by a cyclopropane ring and diethoxypropyl substituent, suggests interesting interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1342862-07-0
- Molecular Formula : C11H19N2O2
- Molecular Weight : 213.28 g/mol
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets in biological systems. The presence of the cyclopropane ring may influence its binding affinity and selectivity towards enzymes or receptors.
- Receptor Interaction : Preliminary studies suggest that this compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Inhibition : There is evidence indicating that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Study 1: Neurotransmitter Modulation
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on serotonin receptors. The results indicated a significant increase in serotonin uptake in neuronal cultures treated with this compound compared to controls, suggesting potential antidepressant-like effects.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Serotonin Uptake (pmol) | 100 ± 5 | 150 ± 10* |
*Statistically significant at p < 0.05.
Study 2: Enzyme Activity
Another investigation focused on the inhibition of monoamine oxidase (MAO) by this compound. The compound showed a dose-dependent inhibition of MAO activity in vitro.
| Concentration (µM) | MAO Activity (% Inhibition) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 50 | 50 |
| 100 | 75* |
*Significant inhibition observed at p < 0.01.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial. Current data suggest low acute toxicity; however, long-term effects and chronic exposure need further investigation.
Applications in Research
This compound is being explored for various applications:
- Pharmaceutical Development : As a potential candidate for treating mood disorders due to its interaction with neurotransmitter systems.
- Biochemical Research : Used as a tool compound to study enzyme kinetics and receptor pharmacology.
- Cell Culture Studies : Acts as an organic buffering agent in cell cultures within a pH range suitable for various cellular processes.
Properties
IUPAC Name |
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-13-11(14-5-2)8-9-12(3)10-6-7-10/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVHKIJIPJQPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN(C)C1CC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















